1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, designating it as this compound. This nomenclature reflects the hierarchical structure beginning with the piperidine ring system as the parent chain, substituted at the nitrogen atom with a carbonyl group linked to a 6-oxo-1,6-dihydropyridine moiety, and bearing a carboxylic acid functional group at the 4-position of the piperidine ring. The systematic identification includes the molecular formula C₁₂H₁₄N₂O₄, indicating twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms in the complete molecular structure.
The compound registration data reveals a molecular weight of 250.25 grams per mole, with the MDL number MFCD09942648 serving as an additional unique identifier in chemical databases. The Simplified Molecular Input Line Entry System representation provides the structural connectivity as O=C(C1CCN(C(C(C=C2)=CNC2=O)=O)CC1)O, which encodes the complete molecular framework including bond connectivity and functional group positioning. The International Chemical Identifier key IXNULTKZCDKNME-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and structural verification purposes.
Properties
IUPAC Name |
1-(6-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-10-2-1-9(7-13-10)11(16)14-5-3-8(4-6-14)12(17)18/h1-2,7-8H,3-6H2,(H,13,15)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNULTKZCDKNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394089 | |
| Record name | 1-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697257-26-4 | |
| Record name | 1-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Activation of Carboxylic Acid and Amide Bond Formation
- Acid Chloride Formation :
- Reagent: Thionyl chloride (SOCl2)
- Conditions: Heating at 80 °C for 1 hour converts the carboxylic acid to the corresponding acid chloride.
- Subsequent Reaction: The acid chloride is reacted with an amine derivative (e.g., piperidine-4-amine) in the presence of pyridine as a base in dry tetrahydrofuran (THF) at 0 °C to room temperature.
- Outcome: Formation of the amide bond linking the pyridine core to the piperidine ring.
Carbodiimide-Mediated Coupling
- Coupling Reagents :
- 1-Ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) or OxymaPure/DIC
- Solvent: Pyridine or N,N-dimethylformamide (DMF)
- Base: Diisopropylethylamine (DIEA) or pyridine
- Conditions: Room temperature or mild heating (20–30 °C), reaction times ranging from 1 to 18 hours depending on method
- Ultrasonic assistance can be used to enhance reaction rates and yields, reducing reaction time from overnight to 1–2 hours with yields improving from ~80% to over 90%.
Methylation and Derivatization Steps
- Methylation of 6-hydroxy-nicotinic acid to form methyl esters or methylated derivatives can be performed using sodium hydride and iodomethane in methanol at elevated temperatures (~62 °C) overnight. This step is useful for protecting groups or modifying solubility and reactivity.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Optimization Notes
The hydrothermal method for the pyridine core synthesis is advantageous for producing high-purity crystals with minimal defects, which is critical for downstream coupling reactions and overall compound stability.
Ultrasonic-assisted carbodiimide coupling significantly improves reaction efficiency, reducing time and increasing yields and purity compared to conventional stirring methods.
Acid chloride intermediates formed via thionyl chloride are reactive but require careful temperature control and stoichiometry to avoid side reactions and maximize yield.
Protective group strategies such as methylation or Boc protection are employed to improve selectivity and facilitate purification in multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in various physiological processes . The binding of the compound to these targets can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
This could enhance interactions with polar residues in enzyme active sites .
Role of Substituents : Benzyl-substituted derivatives (e.g., CAS 1036516-30-9) exhibit high structural similarity (1.00) to the target compound but introduce lipophilic groups that may improve blood-brain barrier penetration .
Salt Forms and Solubility: The hydrobromide salt of 3-(6-oxo-1,6-dihydropyridin-3-yl)propanoic acid demonstrates higher aqueous solubility compared to the free acid form, highlighting the importance of salt selection in formulation .
Piperidine vs.
Biological Activity
1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid (CAS Number: 697257-26-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H14N2O4
- Molecular Weight : 250.25 g/mol
- IUPAC Name : 1-[(6-hydroxy-3-pyridinyl)carbonyl]-4-piperidinecarboxylic acid
| Property | Value |
|---|---|
| CAS Number | 697257-26-4 |
| Purity | 95% |
| Physical Form | Solid |
| Storage Temperature | Room Temperature (RT) |
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain piperidine derivatives possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL for resistant strains . The structural modifications in the piperidine ring can enhance or diminish this activity, suggesting a relationship between molecular structure and biological efficacy.
Antitumor Activity
The compound has also been investigated for its antitumor properties. A study highlighted that various derivatives of dihydropyridines, including those related to piperidine, showed promising results in inhibiting tumor cell proliferation . Specifically, compounds similar to this compound have been noted for their ability to induce apoptosis in cancer cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and tumor growth.
- Interaction with Cellular Targets : The ability of the compound to interact with specific cellular receptors may lead to altered signaling pathways that promote cell death in tumor cells or inhibit bacterial growth.
Case Study 1: Antimycobacterial Activity
A study conducted on various piperidinothiosemicarbazone derivatives demonstrated that specific modifications at the C-6 position significantly enhanced their antimycobacterial activity against M. tuberculosis strains. The most active compounds exhibited MIC values as low as 0.5 µg/mL against resistant strains .
Case Study 2: Antitumor Efficacy
In a screening of new dihydropyridine derivatives, several were identified as effective against prostate cancer cell lines. These compounds induced significant apoptosis and reduced cell viability at micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling a piperidine-4-carboxylic acid derivative with a 6-oxo-1,6-dihydropyridine carbonyl precursor. Key steps include:
- Activation of carboxylic acid : Use of coupling agents like EDCl/HOBt or DCC to facilitate amide bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while temperature control (reflux vs. room temperature) impacts reaction kinetics .
- Purification : Column chromatography or recrystallization to isolate the product. For example, yields exceeding 80% are achievable under optimized reflux conditions in ethanol .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks for the piperidine ring (δ ~1.5–3.5 ppm for CH₂/CH groups) and dihydropyridinone moiety (δ ~6.0–8.0 ppm for aromatic protons) .
- IR : Confirm carbonyl stretches (C=O at ~1680–1730 cm⁻¹) and carboxylic acid O-H (broad peak ~2500–3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M−H]⁻ ions, with fragmentation patterns reflecting cleavage of the amide bond .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based assays) with cell viability assays (MTT/XTT) to distinguish target-specific effects from nonspecific toxicity .
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines to identify selectivity windows. For example, structural analogs with fluorophenyl substitutions show enhanced selectivity for kinase targets over cytotoxicity .
Q. How can computational methods (e.g., molecular docking, QSAR) predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the piperidine ring .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity trends. For example, methoxy groups improve solubility but may reduce binding affinity .
Q. What experimental approaches validate the role of the carboxylic acid moiety in modulating pharmacokinetic properties?
- Methodological Answer :
- Prodrug synthesis : Esterify the carboxylic acid to assess bioavailability improvements. Compare in vitro/in vivo stability using HPLC and pharmacokinetic profiling .
- Ionization studies : Measure pKa via potentiometric titration to predict ionization state at physiological pH, which influences membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
